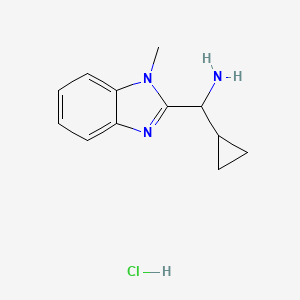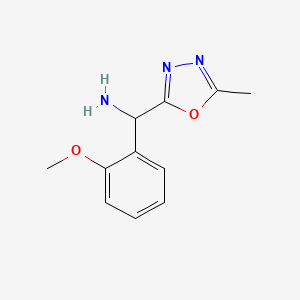
(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine
Descripción general
Descripción
“(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine” is a compound with the empirical formula C10H11N3O2 and a molecular weight of 205.21 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives involves the treatment of 2-methoxybenzohydrazide with different arylaldehydes . The reaction involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .
Molecular Structure Analysis
The molecule is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Physical And Chemical Properties Analysis
The compound is a solid . Other specific physical and chemical properties are not provided in the retrieved sources.
Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine”, focusing on unique applications across various fields:
Antimicrobial Activity
Preliminary screenings have shown that derivatives of this compound exhibit moderate antibacterial action against various bacterial strains, including S. aureus, E. faecalis, E. coli , and K. pneumoniae .
Antidiabetic Drug Research
Derivatives of (2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine have been synthesized in the search for potent antidiabetic drugs, targeting oxidative stress and chronic hyperglycemia .
Synthesis of PPARδ/β Agonists
A synthetic route involving this compound has been developed for new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Oxadiazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Oxadiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation, leading to changes in the target’s function .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Oxadiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific conditions within the body.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-13-14-11(16-7)10(12)8-5-3-4-6-9(8)15-2/h3-6,10H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZZAWAXTZWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



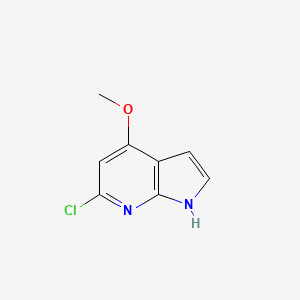
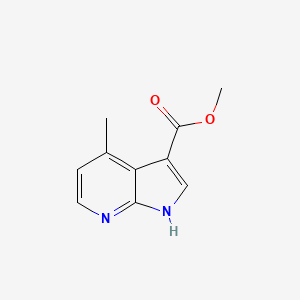

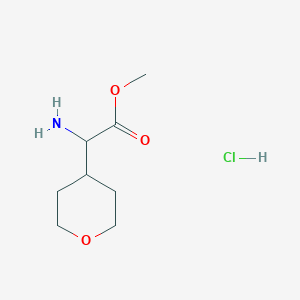
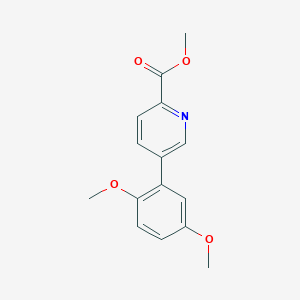
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B1431567.png)
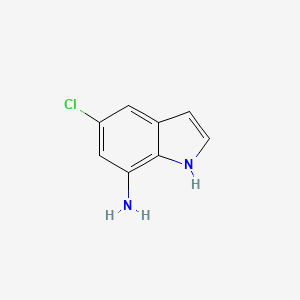

![4-[4-(Piperidinocarbonyl)phenyl]benzaldehyde](/img/structure/B1431570.png)
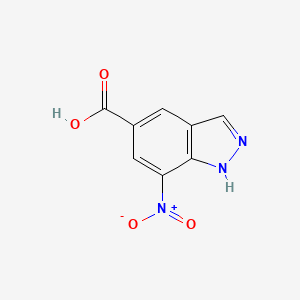
![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1431574.png)
![[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride](/img/structure/B1431575.png)

